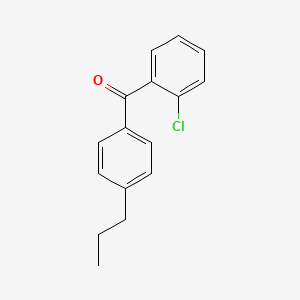

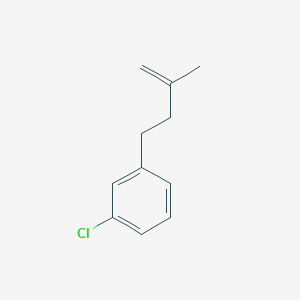

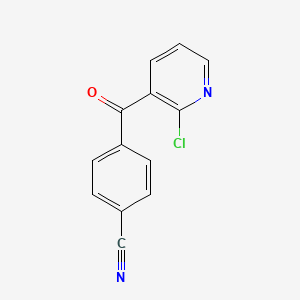

![molecular formula C10H10Br2N2O B1614217 2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide CAS No. 944450-78-6](/img/structure/B1614217.png)

2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide

Overview

Description

“2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The reaction of amido-nitriles to form disubstituted imidazoles is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . The molecular formula of 2-Bromo-1-methyl-1H-imidazole is C4H5BrN2 .Scientific Research Applications

Synthesis of New Derivatives and Biological Activities

A study by Abdel‐Aziz et al. (2011) focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives from a similar brominated compound. The synthesized compounds demonstrated significant biological activities, including immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, inhibition of LPS-stimulated NO generation, weak radical scavenging activity against DPPH radicals, and strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Coordination Polymers and Fluorescent Properties

Li et al. (2012) described the creation of novel 2D cadmium(II) coordination polymers using a process that involved 1,2-bis(imidazol-1′-yl)ethane and related compounds. These polymers exhibited unique structural features and were studied for their thermal stability and fluorescent properties, indicating potential applications in materials science and sensor technology (Li, Guo, Weng, & Lin, 2012).

Modulation of Carcinogen Metabolizing Enzymes

Another study by Hamdy et al. (2010) explored the influence of new fused heterocycle compounds, derived from a similar brominated starting material, on carcinogen metabolizing enzymes. The compounds demonstrated significant effects on epoxide hydrolase (mEH), glutathione S-transferases (GSTs), quinine reductase (QR) activities, and the tumor initiation process, suggesting potential applications in cancer prevention and therapy (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).

Novel Synthesis Methods and Structural Characterization

Zhu et al. (2012) reported a novel tandem annulation reaction involving 1-(1H-benzo[d]imidazol-2-yl)ethanone, a compound structurally related to "2-Bromo-1-(1-methyl-1H-benzo[d]imidazol-5-yl)ethanone hydrobromide". This method led to the synthesis of ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate, providing a new route for synthesizing complex heterocyclic systems with potential pharmacological applications (Zhu, Ma, Li, Wei, & Ge, 2012).

Antimicrobial and Antitumor Activities

Vekariya et al. (2017) conducted research on the microwave-assisted synthesis of new imidazo[2,1-b]thiazole derivatives, starting from compounds similar to "this compound". These derivatives were evaluated for antimicrobial, antimalarial, and antitubercular activities, demonstrating the potential of such compounds in the development of new therapeutic agents (Vekariya, Patel, Vekariya, Prajapati, Rajani, Rajani, & Patel, 2017).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the action of imidazole derivatives can be influenced by various factors, including the ph of the environment, temperature, and the presence of other substances .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make it a promising area for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Properties

IUPAC Name |

2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWGKOQDEBXXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640180 | |

| Record name | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-78-6 | |

| Record name | Ethanone, 2-bromo-1-(1-methyl-1H-benzimidazol-5-yl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

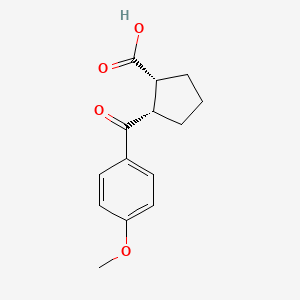

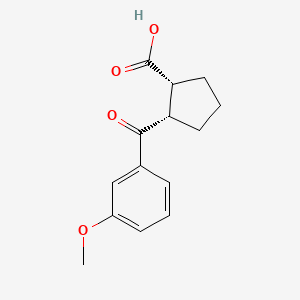

![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)

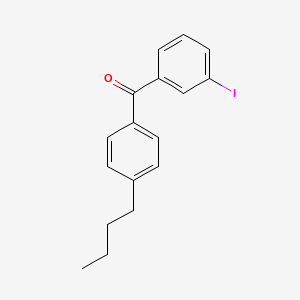

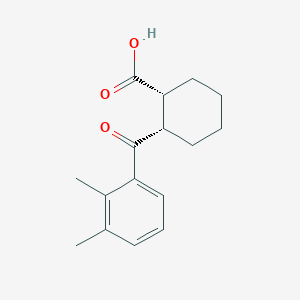

![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)